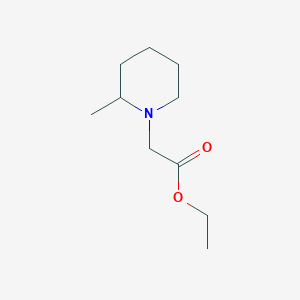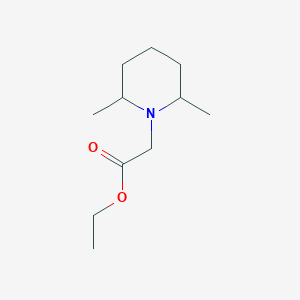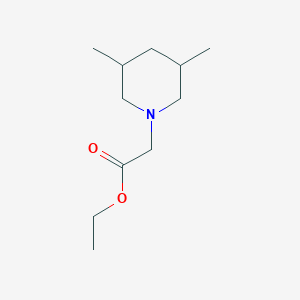
(3S,4R)-Piperidina-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-Piperidine-3,4-diol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a piperidine ring, a six-membered heterocycle containing one nitrogen atom and two hydroxyl groups at the 3rd and 4th positions. The stereochemistry of the compound is defined by the (3S,4R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Aplicaciones Científicas De Investigación
(3S,4R)-Piperidine-3,4-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is a precursor for the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
Target of Action
It’s worth noting that secondary metabolites of medicinal plants, which this compound may be a part of, can interact with single or multiple targets .
Mode of Action
Plant secondary metabolites can interact with membrane proteins such as p-glycoprotein (p-gp/mdr1), an atp-binding cassette (abc) transporter, nucleic acids (dna, rna), and induce apoptosis .
Biochemical Pathways
For instance, they can interact with membrane proteins such as P-glycoprotein (P-gp/MDR1), an ATP-binding cassette (ABC) transporter, nucleic acids (DNA, RNA), and induce apoptosis .
Result of Action
Secondary metabolites of medicinal plants can effectively increase the sensitivity of cancer cells to chemotherapy .
Análisis Bioquímico
Biochemical Properties
(3S,4R)-Piperidine-3,4-diol is involved in various biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. One notable interaction is with human ornithine aminotransferase (hOAT), a pyridoxal 5’-phosphate (PLP)-dependent enzyme. The compound acts as an inhibitor of hOAT, forming a tight-binding adduct in the enzyme’s active site . This interaction highlights the compound’s potential therapeutic applications, particularly in the treatment of hepatocellular carcinoma.
Molecular Mechanism
At the molecular level, (3S,4R)-Piperidine-3,4-diol exerts its effects through specific binding interactions with biomolecules. The compound’s hydroxyl groups and chiral centers are critical for its binding affinity and specificity. In the case of hOAT, (3S,4R)-Piperidine-3,4-diol forms an irreversible adduct in the enzyme’s active site, inhibiting its activity . This inhibition is achieved through the formation of a covalent bond between the compound and the enzyme, leading to a stable, inactive complex.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-Piperidine-3,4-diol can be achieved through various methods. One common approach involves the reduction of a suitable precursor, such as a piperidine-3,4-dione, using a chiral catalyst to ensure the desired stereochemistry. Another method includes the asymmetric hydrogenation of a piperidine derivative with appropriate protecting groups.
Industrial Production Methods: Industrial production of (3S,4R)-Piperidine-3,4-diol typically involves large-scale asymmetric synthesis using chiral catalysts or biocatalysts. These methods are optimized for high yield and enantiomeric purity, ensuring the compound meets the stringent requirements for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions: (3S,4R)-Piperidine-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form piperidine derivatives with different substituents.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or Dess-Martin periodinane are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl) are used for converting hydroxyl groups to other functional groups.
Major Products: The major products formed from these reactions include various piperidine derivatives, which can be further functionalized for specific applications in medicinal chemistry.
Comparación Con Compuestos Similares
(3S,4S)-Piperidine-3,4-diol: This isomer differs in the spatial arrangement of the hydroxyl groups, leading to different chemical and biological properties.
Piperidine-3,4-dione: A precursor in the synthesis of (3S,4R)-Piperidine-3,4-diol, lacking the hydroxyl groups.
Piperidine: The parent compound, which lacks the hydroxyl groups and chiral centers.
Uniqueness: (3S,4R)-Piperidine-3,4-diol is unique due to its specific stereochemistry, which imparts distinct chemical reactivity and biological activity. The presence of two hydroxyl groups in a defined spatial arrangement allows for selective interactions with target molecules, making it a valuable compound in various fields of research.
Propiedades
IUPAC Name |
(3S,4R)-piperidine-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-4-1-2-6-3-5(4)8/h4-8H,1-3H2/t4-,5+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXWMVPZODQBRB-UHNVWZDZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@@H]1O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline](/img/structure/B1322668.png)












